molecular formula C13H23NO2 B14011162 tert-Butyl 2,2-dimethyl-4-methylenepiperidine-1-carboxylate

tert-Butyl 2,2-dimethyl-4-methylenepiperidine-1-carboxylate

Cat. No.: B14011162
M. Wt: 225.33 g/mol
InChI Key: PACNLFMDECYKRZ-UHFFFAOYSA-N
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Description

tert-Butyl 2,2-dimethyl-4-methylenepiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a 4-methylidene substituent, and two methyl groups at the 2-position. The Boc group enhances solubility and stability, while the methylidene moiety introduces reactivity for further functionalization, such as cycloadditions or alkylation reactions.

Properties

Molecular Formula

C13H23NO2

Molecular Weight

225.33 g/mol

IUPAC Name

tert-butyl 2,2-dimethyl-4-methylidenepiperidine-1-carboxylate

InChI

InChI=1S/C13H23NO2/c1-10-7-8-14(13(5,6)9-10)11(15)16-12(2,3)4/h1,7-9H2,2-6H3

InChI Key

PACNLFMDECYKRZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C)CCN1C(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Formation of the Piperidine Ring and 2,2-Dimethyl Substitution

The 2,2-dimethyl substitution on the piperidine ring is often introduced by starting with appropriately substituted piperidone or piperidine derivatives. For example, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate can be converted into the 2,2-dimethyl derivative by alkylation or related transformations.

A typical approach includes:

  • Starting from tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.
  • Deprotonation with strong bases like sodium hydride or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
  • Subsequent alkylation with methylating agents or via intramolecular cyclization to install the 2,2-dimethyl groups.

Example reaction:

Step Reagents/Conditions Yield (%) Notes
Deprotonation Sodium hydride (60%), DMF, room temperature 62 Followed by alkylation with halopyridine derivatives
Alkylation Potassium tert-butoxide, DMSO, 20 °C, 1 h 60 Inert atmosphere recommended

This method allows for high yields and purity of the 2,2-dimethyl substituted piperidine intermediates.

Carbamate (Boc) Protection of the Piperidine Nitrogen

The tert-butyl carbamate group is introduced to protect the piperidine nitrogen, typically by treatment with di-tert-butyl dicarbonate (Boc2O) under basic or neutral conditions. This step is often performed early in the synthesis to stabilize the amine functionality during subsequent transformations.

Representative Synthesis Example

A representative synthetic sequence based on patent literature and experimental data is as follows:

  • Starting material: N-methyl-4-piperidone or ethyl 4-carbonylpiperidine-1-carboxylate.
  • Wittig olefination: Treatment with methyltriphenylphosphonium bromide and potassium tert-butoxide in toluene or THF at 10–25 °C under nitrogen to form 4-methylenepiperidine derivatives.
  • Hydrolysis and salt formation: Reaction with sodium hydroxide in ethanol at 80–85 °C followed by acidification with HCl in ethanol to precipitate the hydrochloride salt.
  • Introduction of 2,2-dimethyl substitution: Alkylation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate using potassium tert-butoxide in DMSO at room temperature.
  • Purification: Extraction with ethyl acetate, washing, drying, and silica gel chromatography to isolate the pure this compound.

Yield and purity data:

Step Yield (%) Purity (HPLC) Notes
Wittig olefination ~79 >99% High purity methylenepiperidine hydrochloride
Alkylation for 2,2-dimethyl 60 Not specified Silica gel purification required
Overall isolated product Not explicitly reported >95% typical Depends on purification methods

Analytical and Characterization Data

  • Nuclear Magnetic Resonance (NMR): 1H NMR spectra confirm the presence of methylene protons (singlet around 4.8–4.9 ppm) and tert-butyl protons (singlet near 1.4 ppm), along with characteristic piperidine ring signals.
  • Mass Spectrometry (MS): Electrospray ionization (ESI) MS shows molecular ion peaks consistent with the molecular weight of 197.27 g/mol for this compound.
  • Melting Point: Approximately 60 °C reported, indicating a solid state at room temperature.
  • High-Performance Liquid Chromatography (HPLC): Purity often exceeds 99% with impurity content below 0.1% for intermediates.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
Wittig olefination Methyltriphenylphosphonium bromide, t-BuOK Toluene, THF, DMF 10–25 °C ~79 High purity methylenepiperidine salt
Alkylation for 2,2-dimethyl substitution Potassium tert-butoxide, methylating agents DMSO Room temp (20 °C) 60 Inert atmosphere recommended
Carbamate protection (Boc) Di-tert-butyl dicarbonate (Boc2O) Various (e.g., dichloromethane) Ambient High Standard amine protection
Purification Silica gel chromatography Petroleum ether/ethyl acetate Ambient Required for final product purity

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,2-dimethyl-4-methylenepiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 2,2-dimethyl-4-methylenepiperidine-1-carboxylate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of biological processes and as a tool for probing molecular interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of tert-Butyl 2,2-dimethyl-4-methylenepiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Reactivity

The target compound differs from analogs primarily in the substituent at the 4-position. Key comparisons include:

Compound Name CAS No. 4-Position Substituent Molecular Weight Key Reactivity/Applications
tert-Butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate 346593-03-1 Oxo (C=O) - Precursor for ketone-based transformations
tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate 190906-92-4 Oxo (C=O) - Intermediate in alkaloid synthesis
tert-Butyl (2R)-2-(2-methoxy-2-oxoethyl)-5-methylidenepiperidine-1-carboxylate - 5-Methylidene 270.17 Chiral building block for organometallic chemistry
  • Oxo vs. Methylidene Groups : The oxo group in analogs (e.g., CAS 346593-03-1) facilitates nucleophilic additions (e.g., Grignard reactions), whereas the methylidene group in the target compound enables [2+2] cycloadditions or conjugate additions .

Spectroscopic and Physical Properties

Data from structurally similar compounds suggest trends:

  • NMR Shifts : For tert-butyl 5-methylidenepiperidine derivatives (e.g., compound 119c in ), the methylidene protons resonate at δ 4.75–4.82 ppm (¹H NMR), while Boc group protons appear at δ 1.43 ppm . These values align with expectations for the target compound.

Q & A

Q. How can researchers design a synthetic route for tert-Butyl 2,2-dimethyl-4-methylenepiperidine-1-carboxylate while minimizing side reactions?

  • Methodological Answer : Utilize a Boc-protection strategy to stabilize the piperidine nitrogen during synthesis. Start with 2,2-dimethyl-4-methylenepiperidine and react it with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) under nitrogen, using a catalytic amount of 4-dimethylaminopyridine (DMAP) to enhance regioselectivity . Monitor reaction progress via TLC (ethyl acetate/hexane, 1:4) and confirm intermediate formation using 1H^{1}\text{H} NMR (e.g., disappearance of the piperidine NH proton at δ 3.2 ppm). Purify via column chromatography (silica gel, gradient elution) to isolate the Boc-protected product.

Q. What analytical techniques are critical for confirming the identity and purity of this compound?

  • Methodological Answer : Combine 1H^{1}\text{H}/13C^{13}\text{C} NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl protons; ~155 ppm for carbonyl carbon) and the methylenepiperidine moiety (δ 4.8–5.2 ppm for vinyl protons). Use high-resolution mass spectrometry (HRMS) for molecular ion confirmation (expected [M+H]+^+ for C13_{13}H23_{23}NO2_2: 250.1808). Perform differential scanning calorimetry (DSC) to assess thermal stability and melting point, as decomposition often precedes melting in such tert-butyl esters .

Q. How should researchers handle this compound safely in the lab?

  • Methodological Answer : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for synthesis and purification steps. For respiratory protection, employ a NIOSH-certified P95 respirator if airborne particulates are generated . Store the compound in a desiccator at 2–8°C to prevent hydrolysis of the Boc group. Avoid contact with strong acids/bases, which may cleave the carbamate .

Q. What solvents and conditions are optimal for recrystallization?

  • Methodological Answer : Screen solvents like ethyl acetate/hexane mixtures (1:3) or methanol/water (4:1) under reflux. Slow cooling (0.5°C/min) enhances crystal formation. If crystallization fails, use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate pure product .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the methylene group in this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d)) to model the electron density of the methylene group. Use frontier molecular orbital (FMO) analysis to predict nucleophilic attack sites. Compare with experimental data (e.g., Diels-Alder reactions) to validate computational models .

Q. What strategies resolve contradictions between NMR and X-ray crystallography data for this compound?

  • Methodological Answer : If NMR suggests conformational flexibility (e.g., split signals), use SHELXL for single-crystal X-ray refinement to determine the solid-state structure . For solution-phase discrepancies, perform variable-temperature NMR or nuclear Overhauser effect (NOESY) experiments to identify dynamic processes .

Q. How can researchers investigate the compound’s degradation pathways under oxidative conditions?

  • Methodological Answer : Expose the compound to Fenton’s reagent (Fe²⁺/H₂O₂) at pH 7.0 and monitor degradation via LC-MS. Identify intermediates (e.g., tert-butyl alcohol, piperidine derivatives) and propose mechanisms involving hydroxyl radical attack on the methylene group .

Q. What experimental approaches validate the compound’s stability in catalytic reactions?

  • Methodological Answer : Conduct stability tests under common catalytic conditions (e.g., Pd/C hydrogenation, Grignard reactions). Use in situ IR spectroscopy to track Boc group integrity (C=O stretch at ~1680 cm⁻¹). Compare reaction yields with/without the Boc group to assess protective efficacy .

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